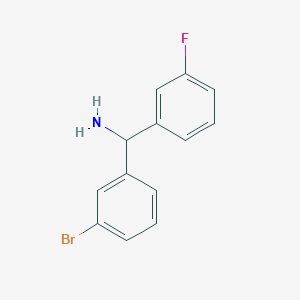

(3-Bromophenyl)(3-fluorophenyl)methanamine

Description

(3-Bromophenyl)(3-fluorophenyl)methanamine is a bifunctional aromatic amine featuring bromine and fluorine substituents on separate phenyl rings. Its molecular formula is C₁₃H₁₁BrFN, with a molecular weight of 272.1 g/mol.

Properties

IUPAC Name |

(3-bromophenyl)-(3-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILANKYWKDHJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-fluorophenyl)methanamine typically involves the reaction of 3-bromobenzylamine with 3-fluorobenzaldehyde. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in a solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-fluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with halogen substitutions, like (3-bromophenyl)(3-fluorophenyl)methanamine, exhibit significant antimicrobial properties. A study demonstrated that halogenated phenyl amines can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 3.90 μg/mL, suggesting potent activity against tuberculosis .

Anticancer Properties

Studies have shown that compounds similar to this compound can act as effective anticancer agents. For instance, a series of fluorinated phenyl amines were synthesized and tested against cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis . The presence of both bromine and fluorine is thought to enhance the bioactivity of these compounds due to their electronic properties.

Fluorinated Building Blocks

In material science, this compound serves as a versatile building block for synthesizing advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound can be incorporated into polymers or used as a precursor for more complex fluorinated structures .

Data Tables

Case Study 1: Antitubercular Activity

A recent study screened a library of halogenated compounds against Mycobacterium tuberculosis, identifying this compound derivatives with high efficacy. The results indicated that specific substitutions significantly enhanced the antimicrobial activity compared to non-halogenated analogs .

Case Study 2: Synthesis of Anticancer Agents

Another investigation focused on synthesizing a series of substituted phenyl amines, including this compound, which were tested for anticancer properties. The findings revealed that these compounds not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- (4-Bromophenyl)(3-fluorophenyl)methanamine (CAS 1016506-84-5): Molecular Formula: C₁₃H₁₁BrFN. Key Difference: Bromine at the para position on one phenyl ring.

- (3-Bromophenyl)(4-fluorophenyl)methanol (CAS 247089-76-5): Molecular Formula: C₁₃H₁₀BrFO. Key Difference: Methanol group replaces the amine. Implications: The hydroxyl group increases polarity, affecting solubility and hydrogen-bonding capacity, whereas the amine group in the target compound offers nucleophilic reactivity .

Monosubstituted Analogs

- 3-Bromobenzylamine (CAS 10269-01-9): Molecular Formula: C₇H₈BrN. Molecular Weight: 186.05 g/mol. Boiling Point: Not explicitly stated, but similar amines typically range between 200–250°C. Applications: Used in synthesizing pharmaceuticals and agrochemicals. The absence of a fluorophenyl group limits its electronic diversity compared to the target compound .

3-Fluorobenzylamine (CAS 100-82-3):

Ketone and Cyclopropane Derivatives

- (3-Bromophenyl)(3-fluorophenyl)methanone (CAS 75762-58-2): Molecular Formula: C₁₃H₈BrFO. Key Difference: Ketone group replaces the amine. Implications: The ketone lacks the amine’s basicity, altering reactivity in nucleophilic additions or condensations .

- (1-(3-Bromophenyl)cyclopropyl)methanamine (CAS 886365-87-3): Molecular Formula: C₁₀H₁₁BrN. Molecular Weight: 226.11 g/mol.

Physicochemical Properties and Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature |

|---|---|---|---|---|---|

| (3-Bromophenyl)(3-fluorophenyl)methanamine | C₁₃H₁₁BrFN | 272.1 | ~240 (estimated) | ~1.5 (estimated) | Bifunctional aromatic amine |

| (3-Bromo-5-fluorophenyl)methanamine | C₇H₇BrFN | 204.04 | 241 | 1.571 | Substituents on the same ring |

| 3-Bromobenzylamine | C₇H₈BrN | 186.05 | 200–250 | 1.492 | Monosubstituted, no fluorine |

| 3-Fluorobenzylamine | C₇H₈FN | 125.15 | 82 | 1.129 | High electronegativity |

- Boiling Points : Fluorine’s electronegativity lowers boiling points compared to bromine analogs (e.g., 3-fluorobenzylamine at 82°C vs. 3-bromobenzylamine at ~225°C) .

- Density : Bromine’s atomic mass increases density (e.g., 1.571 g/cm³ for (3-bromo-5-fluorophenyl)methanamine vs. 1.129 g/cm³ for 3-fluorobenzylamine) .

Biological Activity

(3-Bromophenyl)(3-fluorophenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by data tables and relevant research findings.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In one study, the compound was evaluated for its ability to inhibit nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM, the compound significantly inhibited NO production without showing significant cytotoxicity to the cells .

| Concentration (μM) | NO Secretion Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 6.0 | 45 | 10 |

| 30 | 70 | 15 |

Antibacterial Activity

The antibacterial activity of this compound has also been explored. It was found to exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to known antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 1 |

| Escherichia coli | 16 | Ampicillin | 4 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 2 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's IC50 values ranged from 10 to 33 nM in these assays, indicating potent anticancer activity .

| Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Tubulin destabilization |

| MDA-MB-231 | 23 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest in G2/M phase |

Case Studies

-

Case Study on Anti-Inflammatory Mechanism :

A study involving RAW264.7 macrophages showed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases . -

Case Study on Anticancer Activity :

In a comparative analysis, this compound was tested against standard chemotherapeutics in MCF-7 cells. The compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, highlighting its dual role as both an antiproliferative and pro-apoptotic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromophenyl)(3-fluorophenyl)methanamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling halogenated benzylamine precursors. For example, (3-fluorophenyl)methanamine derivatives can be synthesized via nucleophilic substitution or reductive amination, using KCO as a base and HATU as a coupling agent in polar aprotic solvents like DMF . To improve yields, optimize stoichiometry (e.g., 1:1.5 molar ratio of amine to electrophile) and monitor reaction progress via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity .

- Structural Confirmation : Employ H/C NMR (DMSO-d or CDCl) to verify aromatic proton environments (δ 7.1–8.3 ppm for bromo/fluoro substituents) and amine protons (δ 1.5–2.5 ppm). HRMS (ESI+) should match the theoretical molecular weight (CHBrFN: 290.02 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335: May cause respiratory irritation) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Studies : Use Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. These reveal nucleophilic/electrophilic sites, aiding in predicting reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Docking Simulations : AutoDock Vina can model interactions with biological targets (e.g., microbial enzymes), highlighting the role of bromo/fluoro groups in binding affinity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to minimize noise.

- Refinement : Apply SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy can be addressed via TWIN/BASF commands for twinned crystals .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How do electron-withdrawing substituents (Br, F) influence the compound’s potential as a precursor in medicinal chemistry?

- Methodological Answer :

- Boronic Acid Synthesis : The bromo group facilitates Miyaura borylation (Pd(dppf)Cl, Bpin) to generate arylboronic acids for drug-candidate libraries .

- Metabolic Stability : Fluorine reduces metabolic degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles. Test stability in human liver microsomes (HLMs) with NADPH cofactors .

Key Considerations for Researchers

- Contradiction Management : Replicate synthetic protocols across labs to identify environmental variables (humidity, temperature) affecting yields .

- Advanced Applications : Explore photophysical properties (e.g., fluorescence) for OLED materials using time-dependent DFT .

- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.